![molecular formula C19H14ClN5O B2540442 3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893939-06-5](/img/structure/B2540442.png)
3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one" is a derivative of triazolopyrimidine, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various triazolopyrimidine derivatives and their synthesis, crystal structures, and biological activities, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions. For instance, the synthesis of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines was achieved through oxidative cyclization of pyrimidinylhydrazines using iodobenzene diacetate in methanol . Similarly, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine involved cyclization of a thiosemicarbazide precursor in the presence of nickel(II) nitrate . These methods suggest that the synthesis of the compound may also involve cyclization steps, possibly with the use of oxidative agents or metal catalysts.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is often confirmed using various spectroscopic techniques. For example, the structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was confirmed by IR, NMR, and X-ray diffraction . The crystal structure analysis revealed that the compound belongs to the triclinic system with specific space group parameters . These techniques would likely be applicable in determining the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of triazolopyrimidine derivatives can be inferred from their interactions with biological targets. For instance, certain derivatives have been evaluated for their antimicrobial activity , anti-inflammatory activity , and as serotonin 5-HT6 receptor antagonists . The compound 5m, a 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivative, showed significant anti-inflammatory activity . These studies suggest that triazolopyrimidine derivatives can interact with various biological receptors and enzymes, indicating potential reactivity in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives can be diverse. For example, the crystal structure of a derivative revealed a triclinic system with specific lattice parameters . The solubility, melting points, and stability of these compounds can vary depending on their substitution patterns. The biological studies suggest that these compounds can have moderate to good solubility in biological media, as they are tested in vitro for activities such as antimicrobial and anti-inflammatory effects . The compound with the greatest anti-inflammatory activity was more potent than the reference drug indomethacin , indicating that the physical properties of these derivatives can be conducive to high biological activity.
Scientific Research Applications
Absorption, Distribution, Metabolism, and Excretion Studies
One study focused on Ticagrelor, a compound with a triazolopyrimidinone core, similar to the compound of interest. It highlighted the pharmacokinetics, metabolism, and excretion of ticagrelor in healthy subjects. The study found rapid absorption and identified major metabolites, providing insights into the drug's metabolism and the importance of its clearance mechanisms (Teng, Oliver, Hayes, & Butler, 2010).
Environmental and Health Impacts of Related Chemicals
Another study investigated the association between exposure to 3-amino-5-mercapto-1,2,4-triazole (AMT) and new-onset asthma among chemical plant workers. This research provides an example of how exposure to chemicals with certain structural features, such as triazole rings, could be associated with health outcomes, highlighting the importance of understanding the environmental and health impacts of such compounds (Hnizdo, Sylvain, Lewis, Pechter, & Kreiss, 2004).
Therapeutic Applications and Safety Studies
Research on Allopurinol, a xanthine oxidase inhibitor with a pyrazolopyrimidine structure, provides valuable insights into the therapeutic applications of compounds with similar functionalities. Studies have demonstrated its effectiveness in treating hyperuricemia and preventing uric acid nephropathy, with minimal toxicity, underscoring the potential medical applications of related compounds (Krakoff & Murphy, 1968).
Mechanism of Action
Target of Action
The compound, 3-(4-chlorophenyl)-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . It achieves this by fitting into the active site of CDK2 and forming essential hydrogen bonds with Leu83 . This interaction prevents CDK2 from phosphorylating its substrates, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the transition from the G1 phase to the S phase, the compound effectively halts cell proliferation . This is particularly significant in the context of cancer cells, which are characterized by uncontrolled proliferation .
Pharmacokinetics
These studies help predict the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The primary result of the compound’s action is the significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells, further contributing to its antitumor activity .
properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-15-8-10-16(11-9-15)25-18-17(22-23-25)19(26)24(13-21-18)12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUCHLVDDPKZQN-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


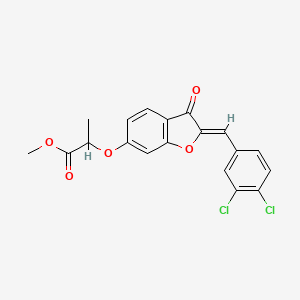
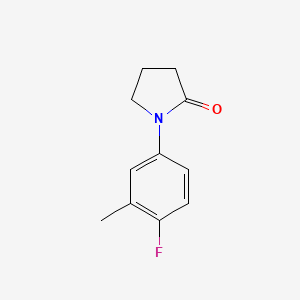

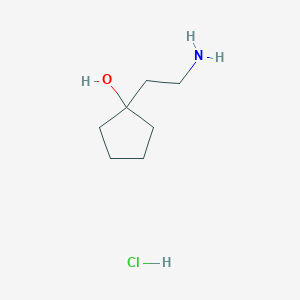
![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)
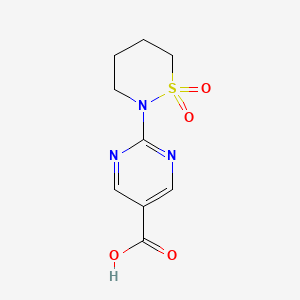

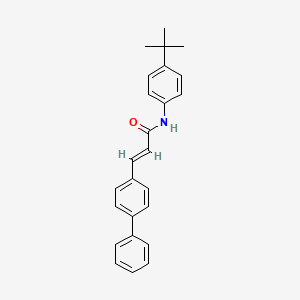
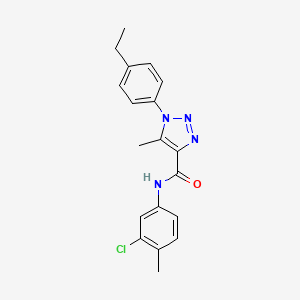
![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)
![3-Oxospiro[3.4]octane-1-carboxylic acid](/img/structure/B2540378.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)